
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
Vue d'ensemble
Description
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a halogenated heterocycle . Its empirical formula is C8H5Cl2NO and it has a molecular weight of 202.04 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is OCC#Cc1cc(Cl)cnc1Cl . The InChI is 1S/C8H5Cl2NO/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2 .Applications De Recherche Scientifique
Synthesis and Structure Analysis
- The synthesis of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol and its derivatives is a significant area of research. These compounds are often studied for their structural and electronic properties. For example, Bin Li and Guo-Ping Yong (2019) explored the synthesis of novel positional isomers showing different phosphorescent colors and quantum yields. These materials are promising for developing dynamic functional materials responsive to external stimuli like acid-base vapor (Li & Yong, 2019).
Molecular Packing and Hydrogen Bonding
- The investigation into the supramolecular structure of derivatives, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, has been carried out. Cheng et al. (2011) studied the influence of hydrogen bonding on the patterns of base pairing and molecular packing, which has implications for understanding nucleic acid structures and their functions (Cheng et al., 2011).
Selective Functionalization
- Strategies for selective functionalization at various sites of dichloropyridines, including 2,5-dichloropyridine, have been explored. Marzi, Bigi, and Schlosser (2001) discussed the deprotonation and site selectivity of different dichloropyridines, contributing to the development of more precise synthetic methods in organic chemistry (Marzi, Bigi, & Schlosser, 2001).
Optical and Electrochemical Properties
- The electrooptic properties of novel chalcone derivatives, which include compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been assessed. Shkir et al. (2018) performed a comprehensive study on the electronic, optical, and nonlinear optical properties, indicating potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Coordination Chemistry
- The coordination chemistry of derivatives like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, as ligands, has been extensively studied. Halcrow (2005) reviewed the synthesis and complex chemistry of these ligands, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFQNFFTTHFMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#CCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



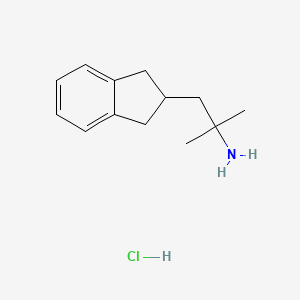
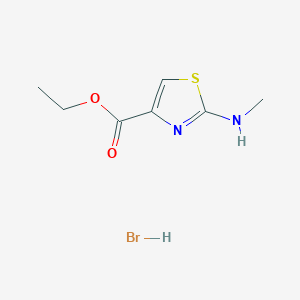
![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)

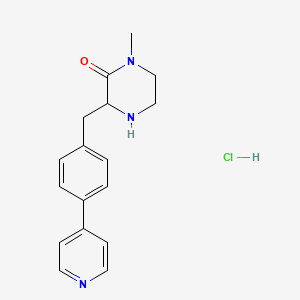
![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)
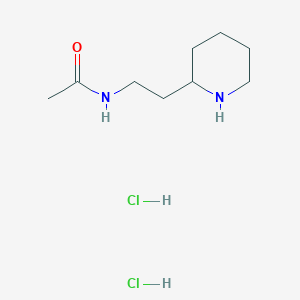
![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)
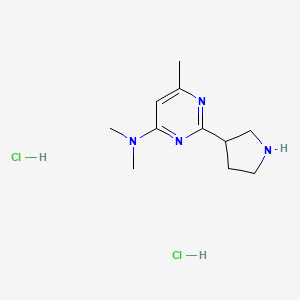


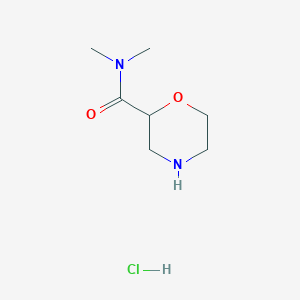
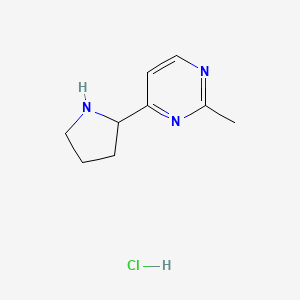
![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)